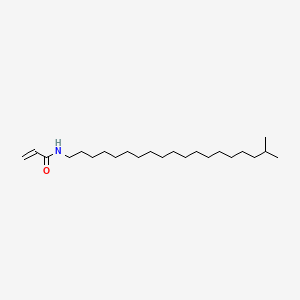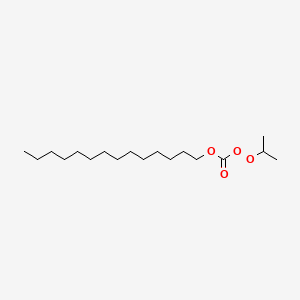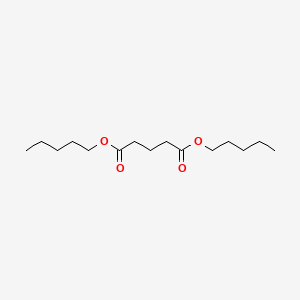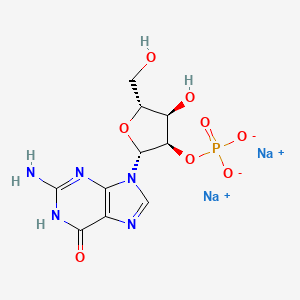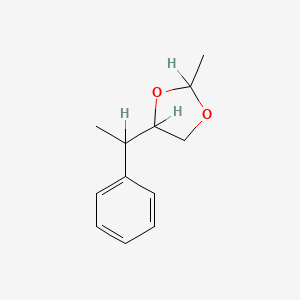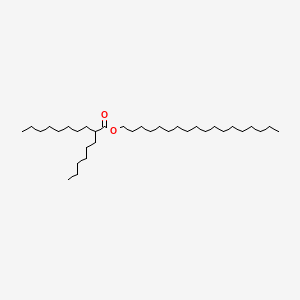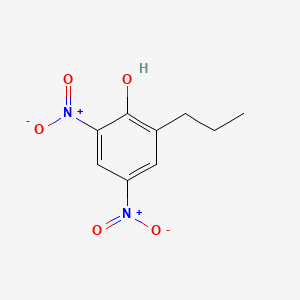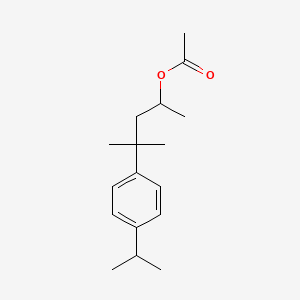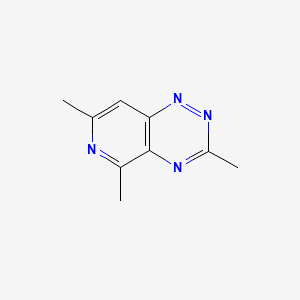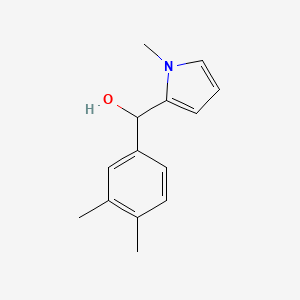
Dicarbomethoxy-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbomethoxy-L-ornithine is a derivative of L-ornithine, an important non-essential amino acid. The compound has the molecular formula C9H16N2O6 and a molecular weight of 248.23 g/mol It is characterized by the presence of two carbomethoxy groups attached to the L-ornithine backbone
Métodos De Preparación
The synthesis of Dicarbomethoxy-L-ornithine typically involves the esterification of L-ornithine. One common method is the reaction of L-ornithine with dimethyl carbonate under basic conditions to introduce the carbomethoxy groups . The reaction is usually carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the esterification process. Industrial production methods may involve microbial fermentation strategies using engineered strains of microorganisms like Corynebacterium glutamicum to produce L-ornithine, which is then chemically modified to obtain this compound .
Análisis De Reacciones Químicas
Dicarbomethoxy-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbomethoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the carbomethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Dicarbomethoxy-L-ornithine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of Dicarbomethoxy-L-ornithine involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis . By inhibiting this enzyme, the compound can reduce the levels of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where reducing polyamine levels can inhibit tumor growth .
Comparación Con Compuestos Similares
Dicarbomethoxy-L-ornithine can be compared with other ornithine derivatives such as N,N’-dicarbobenzyloxy-L-ornithine and L-ornithine itself . While all these compounds share a common ornithine backbone, the presence of different substituents (e.g., carbomethoxy vs. carbobenzyloxy groups) imparts unique chemical and biological properties. This compound is unique in its dual carbomethoxy substitution, which enhances its stability and modifies its reactivity compared to other derivatives .
Propiedades
Número CAS |
244776-04-3 |
|---|---|
Fórmula molecular |
C9H16N2O6 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
(2S)-2,5-bis(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O6/c1-16-8(14)10-5-3-4-6(7(12)13)11-9(15)17-2/h6H,3-5H2,1-2H3,(H,10,14)(H,11,15)(H,12,13)/t6-/m0/s1 |
Clave InChI |
HBAWZIPJDDYKAS-LURJTMIESA-N |
SMILES isomérico |
COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC |
SMILES canónico |
COC(=O)NCCCC(C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

